4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Vue d'ensemble
Description
Les Inhibiteurs de la D-Amino-acide Oxydase sont des composés qui inhibent l'activité de l'enzyme D-Amino-acide Oxydase. Cette enzyme est responsable de la désamination oxydative des D-aminoacides, les convertissant en α-cétoacides correspondants, en ammoniac et en peroxyde d'hydrogène . L'inhibition de cette enzyme présente des applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques tels que la schizophrénie .
Mécanisme D'action
Target of Action
The primary targets of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid are D-amino acid oxidase (DAO) and lysine-specific demethylases (KDM1A and LSD1) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . KDM1A and LSD1 are enzymes that regulate DNA methylation .
Mode of Action
This compound acts as an inhibitor of its target enzymes. It inhibits DAO in a moderately potent manner . It also inhibits KDM1A and LSD1, which regulate DNA methylation . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of DAO by this compound affects the oxidation of D-amino acids . This can lead to an accumulation of D-amino acids and a decrease in the corresponding keto acids .
The inhibition of KDM1A and LSD1 affects the regulation of DNA methylation . These enzymes are involved in the demethylation of lysine residues in histones, a key factor in the regulation of gene transcription . Their inhibition can therefore affect gene expression .
Result of Action
The inhibition of DAO by this compound can lead to changes in the levels of D-amino acids and their corresponding keto acids . The inhibition of KDM1A and LSD1 can affect gene expression, potentially leading to changes in cellular function .
Analyse Biochimique
Biochemical Properties
4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. . The compound acts as an inhibitor of KDM1A, thereby influencing gene transcription. Additionally, this compound has shown activity against the RNA-dependent RNA polymerase of hepatitis C virus, making it a potential antiviral agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the activity of D-amino acid oxidase (DAO) in CHO cells, which leads to an increase in D-serine levels . This inhibition can impact cell signaling pathways, particularly those involving N-methyl-D-aspartate (NMDA) receptors. Furthermore, the compound’s interaction with KDM1A affects gene expression by altering the methylation status of histones, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of KDM1A, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from lysine residues on histones, leading to changes in gene expression. Additionally, the compound’s inhibition of DAO results in elevated levels of D-serine, which acts as a co-agonist for NMDA receptors, thereby modulating synaptic transmission and neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of KDM1A and DAO, resulting in prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits KDM1A and DAO without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as KDM1A and DAO, influencing the methylation status of histones and the levels of D-serine, respectively . These interactions affect metabolic flux and the levels of various metabolites, thereby impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be cell-permeable, allowing it to enter cells and exert its effects . Once inside the cell, it can interact with various biomolecules and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with KDM1A and influences gene expression . Additionally, its presence in the cytoplasm allows it to inhibit DAO and modulate cellular metabolism . The targeting signals and post-translational modifications that direct the compound to specific compartments are still being studied to fully understand its subcellular dynamics .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse des Inhibiteurs de la D-Amino-acide Oxydase implique souvent la création de petites molécules polaires qui peuvent interagir avec le site actif de l'enzyme. Une approche implique l'utilisation de substituants aromatiques et de groupes céphaliques acides, qui sont systématiquement modifiés pour optimiser l'activité inhibitrice .
Méthodes de production industrielle : Les méthodes de production industrielle de ces inhibiteurs impliquent généralement des techniques de synthèse organique à grande échelle, notamment l'utilisation du criblage à haut débit pour identifier des inhibiteurs puissants. Le processus peut également impliquer l'utilisation de plateformes de calcul pour concevoir et optimiser les inhibiteurs .
Analyse Des Réactions Chimiques
Types de réactions : Les Inhibiteurs de la D-Amino-acide Oxydase subissent principalement des réactions de désamination oxydative catalysées par l'enzyme D-Amino-acide Oxydase. Cette réaction implique le transfert d'un hydrure du substrat vers le cofacteur flavine adénine dinucléotide (FAD), suivi de la réoxydation de la flavine par l'oxygène moléculaire .
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les D-aminoacides comme substrats et l'oxygène moléculaire comme agent oxydant. Les conditions réactionnelles impliquent généralement un pH et une température physiologiques pour imiter l'environnement naturel de l'enzyme .
Principaux produits : Les principaux produits de la réaction de désamination oxydative sont les α-cétoacides, l'ammoniac et le peroxyde d'hydrogène .
4. Applications de la recherche scientifique
Les Inhibiteurs de la D-Amino-acide Oxydase ont un large éventail d'applications de recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action des Inhibiteurs de la D-Amino-acide Oxydase implique l'inhibition de l'enzyme D-Amino-acide Oxydase. Cette enzyme catalyse la désamination oxydative des D-aminoacides, et son inhibition conduit à des niveaux accrus de D-aminoacides tels que la D-sérine . La D-sérine agit comme un co-agoniste des récepteurs N-méthyl-D-aspartate, qui sont impliqués dans la plasticité synaptique et les fonctions cognitives . En inhibant l'enzyme, ces inhibiteurs renforcent la fonction de ces récepteurs et ont des effets thérapeutiques potentiels dans les troubles neurologiques .
Composés similaires :
Benzoate de sodium : Un Inhibiteur de la D-Amino-acide Oxydase connu qui a montré des promesses dans les essais cliniques pour le traitement de la schizophrénie.
Luvadaxistat (TAK-831) : Un autre inhibiteur puissant qui a été étudié pour ses effets sur la fonction cognitive dans la schizophrénie.
Composé 30 (CPD30) : Un nouvel inhibiteur qui a démontré des effets d'amélioration cognitive dans les modèles animaux.
Unicité : Les Inhibiteurs de la D-Amino-acide Oxydase sont uniques dans leur capacité à cibler spécifiquement l'enzyme D-Amino-acide Oxydase, ce qui conduit à des niveaux accrus de D-aminoacides tels que la D-sérine. Cette spécificité en fait des outils précieux pour étudier le rôle des D-aminoacides dans divers processus physiologiques et pour développer de nouvelles stratégies thérapeutiques pour les troubles neurologiques .
Applications De Recherche Scientifique
D-Amino Acid Oxidase Inhibitors have a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Sodium Benzoate: A known D-Amino Acid Oxidase Inhibitor that has shown promise in clinical trials for treating schizophrenia.
Luvadaxistat (TAK-831): Another potent inhibitor that has been studied for its effects on cognitive function in schizophrenia.
Compound 30 (CPD30): A novel inhibitor that has demonstrated cognitive enhancement effects in animal models.
Uniqueness: D-Amino Acid Oxidase Inhibitors are unique in their ability to specifically target the enzyme D-Amino Acid Oxidase, leading to increased levels of D-amino acids such as D-serine. This specificity makes them valuable tools for studying the role of D-amino acids in various physiological processes and for developing new therapeutic strategies for neurological disorders .
Propriétés
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDSACGRKBACK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406887 | |
Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39793-31-2 | |
Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.